

# physicochemical properties of 1-(2-Chloro-5-methylphenyl)piperazine

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## Compound of Interest

Compound Name: 1-(2-Chloro-5-methylphenyl)piperazine

Cat. No.: B13604832

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## Physicochemical Profiling of 1-(2-Chloro-5-methylphenyl)piperazine

Technical Guide & Whitepaper

### Executive Summary

**1-(2-Chloro-5-methylphenyl)piperazine** (CAS: 321602-26-0) is a disubstituted phenylpiperazine derivative characterized by a piperazine ring attached to the C1 position of a phenyl ring, with a chlorine atom at the ortho (C2) position and a methyl group at the meta (C5) position relative to the nitrogen attachment.

This compound serves as a critical intermediate in the synthesis of serotonin receptor ligands (specifically 5-HT receptor antagonists/agonists) and is a structural analog of the well-known metabolite m-chlorophenylpiperazine (mCPP). Researchers must distinguish this specific isomer from its more common regioisomer, 1-(5-Chloro-2-methylphenyl)piperazine (CAS: 76835-20-6), as the transposition of substituents significantly alters the steric environment and receptor binding affinity.

# Chemical Identity & Structural Analysis[1]

## Nomenclature and Identifiers[1]

- IUPAC Name: **1-(2-Chloro-5-methylphenyl)piperazine**
- CAS Registry Number: 321602-26-0
- Molecular Formula: C<sub>11</sub>H<sub>15</sub>ClN<sub>2</sub>
- Molecular Weight: 210.71 g/mol
- SMILES: Cc1cc(Cl)c(N2CCNCC2)cc1
- Structural Class: Ortho-substituted Arylpiperazine

## Structural Visualization

The following diagram illustrates the specific substitution pattern and the connectivity of the piperazine ring. Note the ortho-chloro substituent, which induces a torsional twist between the phenyl and piperazine rings, impacting conjugation and solubility.

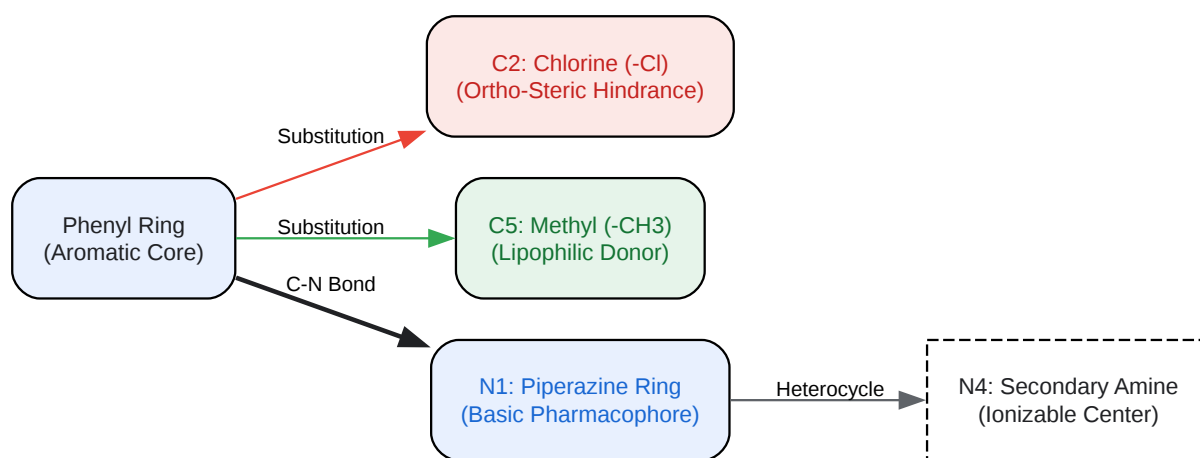


Figure 1: Structural connectivity of 1-(2-Chloro-5-methylphenyl)piperazine.

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## Physicochemical Properties

The following data aggregates predicted values (using consensus algorithms for this specific CAS) and experimental data from close structural analogs (e.g., 1-(2-chlorophenyl)piperazine) to provide a robust reference for experimental planning.

## Key Parameters Table[2][3][4]

Parameter	Value (Approx/Predicted)	Experimental Basis / Analog Note
Physical State	Viscous Liquid / Low-melting Solid	Analogous to o-chlorophenylpiperazine (liquid at RT).
Boiling Point	350°C (760 mmHg)	Extrapolated from MW and polarity.
Boiling Point (Reduced)	115–120°C @ 0.5 mmHg	Typical range for phenylpiperazine distillations.
LogP (Lipophilicity)	2.85 ± 0.3	Higher than o-CPP (2.3) due to added methyl group.
pKa (Basic N4)	8.7 ± 0.2	The distal nitrogen is basic. The ortho-Cl slightly reduces pKa vs. unsubstituted piperazine (9.8).
pKa (Anilinic N1)	< 1.0	The nitrogen attached to the phenyl ring is non-basic due to resonance.
Polar Surface Area (PSA)	15.3 Å <sup>2</sup>	Only the secondary amine contributes significantly.
H-Bond Donors	1	Secondary amine (NH).
H-Bond Acceptors	2	Both nitrogens.[1][2][3]

## Solubility Profile

- Water: Low solubility in neutral form (< 1 mg/mL). Highly soluble as a hydrochloride salt (e.g., in 0.1 M HCl).

- Organic Solvents: Soluble in Dichloromethane (DCM), Methanol, DMSO, and Ethyl Acetate.
- Partitioning Behavior: At physiological pH (7.4), the compound exists primarily (>95%) in its cationic (protonated) form, which aids aqueous solubility but requires active transport or lipophilic equilibrium for membrane permeation.

## Synthesis & Characterization Protocol

For researchers synthesizing this compound de novo, the Aniline Cyclization Method is the most robust pathway, avoiding the low reactivity of unactivated aryl chlorides in nucleophilic aromatic substitution.

### Synthesis Workflow (Aniline Route)

Precursor: 2-Chloro-5-methylaniline (CAS: 95-81-8). Reagent: Bis(2-chloroethyl)amine hydrochloride (Mustard salt).

Protocol Steps:

- Reflux: Combine 2-Chloro-5-methylaniline (1.0 eq) with bis(2-chloroethyl)amine hydrochloride (1.2 eq) in a high-boiling solvent (e.g., n-butanol or chlorobenzene).
- Cyclization: Heat to reflux (120–130°C) for 24–48 hours. The reaction proceeds via double nucleophilic attack.
- Basification: Cool the mixture and treat with aqueous NaOH (20%) to liberate the free base piperazine.
- Extraction: Extract into Dichloromethane (DCM). Wash with brine.
- Purification: The crude oil is often purified by converting it to the Hydrochloride salt (using HCl/Ether) which precipitates as a white solid, or via column chromatography (DCM/MeOH 9:1).

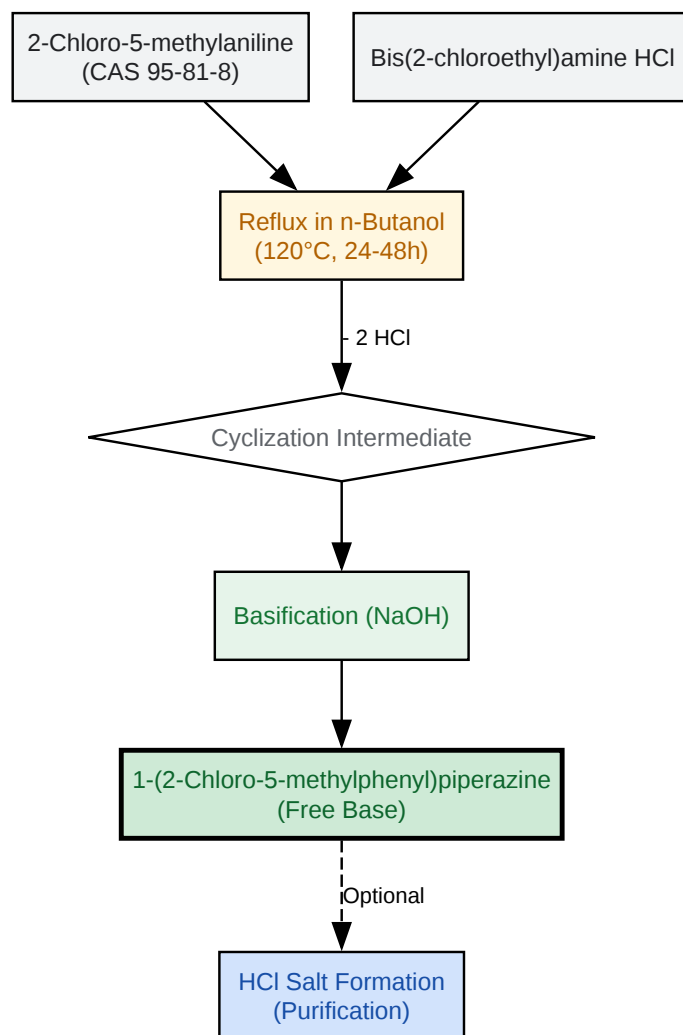


Figure 2: Synthesis of 1-(2-Chloro-5-methylphenyl)piperazine via Aniline Cyclization.

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[2]

## Analytical Validation

To confirm the identity of the synthesized compound and distinguish it from the 5-chloro-2-methyl isomer, use  $^1\text{H}$  NMR spectroscopy.

- Diagnostic Signal: Look for the aromatic proton signals.

- The C6-H (adjacent to the piperazine N) will show a specific coupling pattern (doublet or singlet depending on meta-coupling resolution) distinct from the isomer.
- Methyl Group: Singlet at ~2.2–2.3 ppm.
- Piperazine Protons: Two multiplets at ~2.9 ppm (N-CH<sub>2</sub>) and ~3.0 ppm (Ar-N-CH<sub>2</sub>).

## Handling, Stability, and Safety

Safety Classification: Irritant (Xi).

- H315: Causes skin irritation.[4][5]
- H319: Causes serious eye irritation.[4][5]
- H335: May cause respiratory irritation.[4][5]

Storage Protocol:

- Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the secondary amine, which can form N-oxides or nitrosamines (if exposed to nitrating agents).
- Temperature: 2–8°C (Refrigerated).
- Form: The Hydrochloride salt is significantly more stable than the free base oil and is recommended for long-term storage.

## References

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